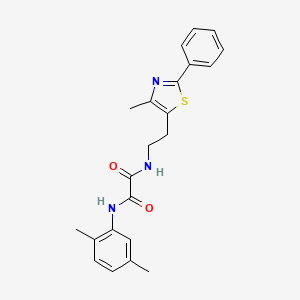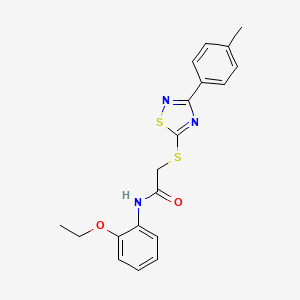![molecular formula C25H25ClN4O3 B2788901 N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide CAS No. 1207040-74-1](/img/structure/B2788901.png)
N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide, also known as FPB, is a novel chemical compound that has gained significant attention in the field of drug discovery. FPB is a potent and selective inhibitor of the protein kinase CK1δ, which plays a critical role in regulating various cellular processes, including circadian rhythms, Wnt signaling, and DNA damage response.
作用机制
N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide exerts its pharmacological effects by selectively inhibiting the activity of CK1δ, a serine/threonine protein kinase that regulates the phosphorylation of various downstream targets. CK1δ plays a critical role in the regulation of circadian rhythms, Wnt signaling, and DNA damage response. By inhibiting CK1δ, N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide disrupts these pathways and exerts its therapeutic effects.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the improvement of cognitive function and memory, and the regulation of circadian rhythms. In cancer cells, N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide inhibits the CK1δ-mediated Wnt signaling pathway, leading to the suppression of cell proliferation and the induction of apoptosis. In neurological disorders, N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide improves cognitive function and memory by reducing neuroinflammation and oxidative stress. In circadian rhythm disorders, N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide regulates the circadian clock by targeting the CK1δ-mediated phosphorylation of clock proteins.
实验室实验的优点和局限性
N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for CK1δ, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic properties. However, N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide also has some limitations, including its potential off-target effects and toxicity, which require further investigation.
未来方向
There are several future directions for the research and development of N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide, including the identification of new therapeutic applications, the optimization of its pharmacological properties, and the development of new analogs with improved potency and selectivity. In cancer research, N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide could be combined with other chemotherapeutic agents to enhance its anti-tumor effects. In neurological research, N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide could be further evaluated for its potential to treat other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. In circadian rhythm research, N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide could be used to develop new therapies for sleep disorders and other circadian rhythm disorders. Overall, N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide holds great promise as a novel therapeutic agent with broad applications in various fields of medicine and biology.
合成方法
The synthesis of N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide involves a multi-step process, starting with the preparation of 2-(2-fluorophenyl)benzofuran-5-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-aminopyrrolidine to yield the intermediate product, which is subsequently treated with 2,4-dichloro-5-fluoropyrimidine to obtain N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide in high yield and purity.
科学研究应用
N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and circadian rhythm disorders. In cancer research, N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, colon, and lung cancer, by targeting the CK1δ-mediated Wnt signaling pathway. In neurological research, N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. In circadian rhythm research, N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide has been shown to regulate the circadian clock by targeting the CK1δ-mediated phosphorylation of clock proteins.
属性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O3/c1-32-22-11-20-21(12-23(22)33-2)28-15-18(13-27)24(20)30-8-6-17(7-9-30)25(31)29-14-16-4-3-5-19(26)10-16/h3-5,10-12,15,17H,6-9,14H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPYNINSZGZVCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

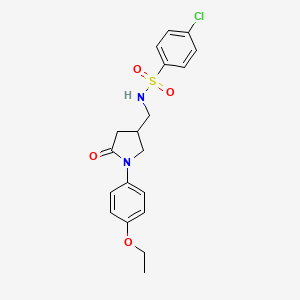
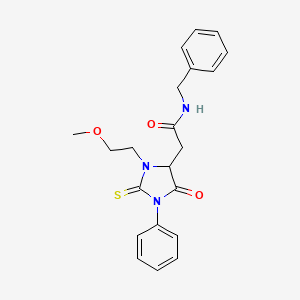

![7-(Difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2788822.png)
![1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride](/img/structure/B2788823.png)
![7-isobutyl-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2788824.png)

![(1S,3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2788829.png)
![Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2788830.png)
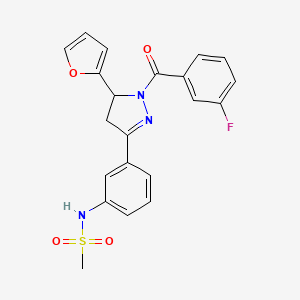
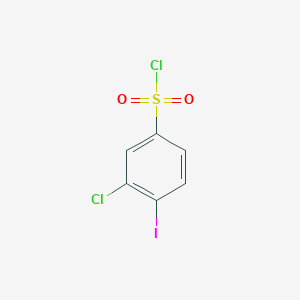
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2788833.png)
